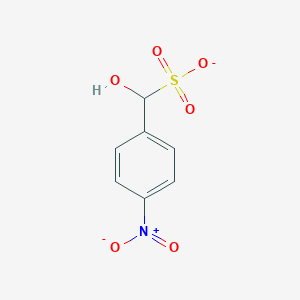![molecular formula C38H38N2O6 B273808 2,6-bis(4-butoxyphenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B273808.png)
2,6-bis(4-butoxyphenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(4-butoxyphenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone, commonly known as EHDP, is a chemical compound that has gained significant attention in the field of scientific research. EHDP is a tetracyclic lactam that exhibits a range of biochemical and physiological effects.
Mechanism of Action
EHDP exerts its biological effects through the modulation of various signaling pathways. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of various inflammatory diseases. EHDP also exhibits antitumor activity by inducing apoptosis in cancer cells. Additionally, EHDP has been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Biochemical and Physiological Effects:
EHDP exhibits a range of biochemical and physiological effects. It has been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. EHDP has also been shown to regulate ion channels, including the voltage-gated sodium and calcium channels. Additionally, EHDP has been found to exhibit antioxidant activity, which helps to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
EHDP offers several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. EHDP is also soluble in a range of solvents, which makes it suitable for use in various assays. However, EHDP also has some limitations, including its relatively low potency and selectivity. This can make it challenging to use in experiments that require high levels of specificity.
Future Directions
There are several future directions for EHDP research. One potential area of focus is the development of more potent and selective EHDP analogs. Another area of interest is the investigation of EHDP's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, the role of EHDP in regulating ion channels and neurotransmitter release warrants further investigation. Overall, EHDP represents a promising compound for scientific research, with potential applications in various fields.
Synthesis Methods
EHDP can be synthesized in a multistep process involving a series of chemical reactions. The synthesis method involves the reaction of 4-butoxybenzaldehyde with cyclohexanone in the presence of sodium methoxide to yield 2,6-bis(4-butoxyphenyl)-4-phenylhexahydro-2H-pyrrolizine-1,3-dione. This intermediate is then subjected to a series of reactions, including oxidation and cyclization, to yield EHDP.
Scientific Research Applications
EHDP has been the subject of extensive scientific research due to its potential applications in various fields. EHDP has been found to exhibit anti-inflammatory, anticancer, and antiviral properties. It has also been found to have a significant impact on the central nervous system, including the modulation of neurotransmitter release and the regulation of ion channels.
properties
Product Name |
2,6-bis(4-butoxyphenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone |
|---|---|
Molecular Formula |
C38H38N2O6 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
4,10-bis(4-butoxyphenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone |
InChI |
InChI=1S/C38H38N2O6/c1-3-5-22-45-27-16-12-25(13-17-27)39-34(41)30-29-20-21-38(32(30)36(39)43,24-10-8-7-9-11-24)33-31(29)35(42)40(37(33)44)26-14-18-28(19-15-26)46-23-6-4-2/h7-21,29-33H,3-6,22-23H2,1-2H3 |
InChI Key |
ZPQZWYOEDCAFHZ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(C5C4C(=O)N(C5=O)C6=CC=C(C=C6)OCCCC)C7=CC=CC=C7 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(C5C4C(=O)N(C5=O)C6=CC=C(C=C6)OCCCC)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)



![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273741.png)
![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B273745.png)





![5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B273761.png)
